molecular formula C10H13FO2 B14843711 2-(Tert-butoxy)-3-fluorophenol

2-(Tert-butoxy)-3-fluorophenol

Cat. No.: B14843711
M. Wt: 184.21 g/mol
InChI Key: IJJZULYYJHMCFL-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-3-fluorophenol is an organic compound characterized by a tert-butoxy group and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxy)-3-fluorophenol typically involves the introduction of the tert-butoxy group and the fluorine atom onto a phenol ring. One common method is the reaction of 3-fluorophenol with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the desired compound. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-3-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the tert-butoxy group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride and alkyl halides are often employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Deprotected phenol derivatives.

    Substitution: Various substituted phenol compounds depending on the reagents used.

Scientific Research Applications

2-(Tert-butoxy)-3-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)-3-fluorophenol involves its interaction with various molecular targets. The tert-butoxy group can influence the compound’s reactivity and binding affinity to enzymes and receptors. The fluorine atom can enhance the compound’s stability and bioavailability. These interactions can modulate biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Tert-butoxy)-4-fluorophenol: Similar structure but with the fluorine atom at a different position.

    2-(Tert-butoxy)-3-chlorophenol: Similar structure but with a chlorine atom instead of fluorine.

    2-(Tert-butoxy)-3-methylphenol: Similar structure but with a methyl group instead of fluorine.

Uniqueness

2-(Tert-butoxy)-3-fluorophenol is unique due to the presence of both the tert-butoxy group and the fluorine atom, which confer distinct chemical and physical properties

Properties

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

3-fluoro-2-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C10H13FO2/c1-10(2,3)13-9-7(11)5-4-6-8(9)12/h4-6,12H,1-3H3

InChI Key

IJJZULYYJHMCFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC=C1F)O

Origin of Product

United States

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